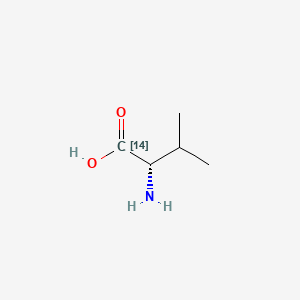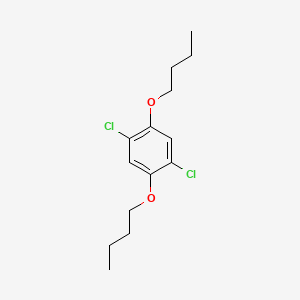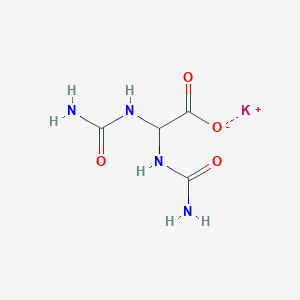![molecular formula C34H36O2 B13813252 25,27-Dipropoxypentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(25),3(28),4,6,9(27),10,12,15,17,19(26),21,23-dodecaene](/img/structure/B13813252.png)
25,27-Dipropoxypentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(25),3(28),4,6,9(27),10,12,15,17,19(26),21,23-dodecaene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
25,27-Dipropoxycalix4arene is a macrocyclic compound belonging to the calixarene family. Calixarenes are known for their unique bowl-shaped structures, which make them excellent candidates for host-guest chemistry. The specific structure of 25,27-dipropoxycalix4arene allows it to form complexes with various guest molecules, making it useful in a range of scientific applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 25,27-dipropoxycalix4arene typically involves the alkylation of calix4arene with propyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like acetone or acetonitrile under reflux conditions . The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for 25,27-dipropoxycalix4This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
25,27-Dipropoxycalix4arene undergoes various chemical reactions, including:
Substitution: The propoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Complexation: The compound forms host-guest complexes with various ions and molecules, which can be studied using techniques like NMR and HPLC.
Common Reagents and Conditions
Oxidation: Potassium permanganate, ceric ammonium nitrate.
Substitution: Alkyl halides, bases like potassium carbonate.
Complexation: Various metal ions and organic molecules in solvents like acetonitrile.
Major Products
Oxidation: Calixquinones.
Substitution: Functionalized calixarenes with different alkyl or aryl groups.
Complexation: Host-guest complexes with specific ions or molecules.
Wissenschaftliche Forschungsanwendungen
25,27-Dipropoxycalix4arene has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism by which 25,27-dipropoxycalix4arene exerts its effects is primarily through host-guest interactions. The bowl-shaped structure of the compound allows it to encapsulate guest molecules, forming stable complexes. These interactions are driven by various forces, including hydrogen bonding, π-π interactions, and van der Waals forces . The specific molecular targets and pathways depend on the nature of the guest molecule and the context of the application .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 25,27-Dimethoxycalix 4arene : Similar in structure but with methoxy groups instead of propoxy groups .
- Calix 4arene-bis(coumarin-crown-6) : A derivative with crown ether functionalities, enhancing its ability to bind metal ions .
- 5,17-Dibromo-11,27,23,25-tetraone-26,28-dipropoxycalix 4arene : Another derivative with bromine and carbonyl groups, offering different chemical properties .
Uniqueness
25,27-Dipropoxycalix4arene is unique due to its specific propoxy substituents, which influence its solubility, complexation behavior, and overall chemical reactivity. These properties make it particularly useful in applications requiring selective binding and recognition of guest molecules .
Eigenschaften
Molekularformel |
C34H36O2 |
|---|---|
Molekulargewicht |
476.6 g/mol |
IUPAC-Name |
25,27-dipropoxypentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(25),3(28),4,6,9(27),10,12,15,17,19(26),21,23-dodecaene |
InChI |
InChI=1S/C34H36O2/c1-3-17-35-33-29-13-7-14-30(33)22-26-10-6-12-28(20-26)24-32-16-8-15-31(34(32)36-18-4-2)23-27-11-5-9-25(19-27)21-29/h5-16,19-20H,3-4,17-18,21-24H2,1-2H3 |
InChI-Schlüssel |
IKYWJJCYIHDDBB-UHFFFAOYSA-N |
Kanonische SMILES |
CCCOC1=C2CC3=CC(=CC=C3)CC4=C(C(=CC=C4)CC5=CC=CC(=C5)CC1=CC=C2)OCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,3-Diethyl-5-(3-[(Z)-(3-ethyl-1,3-benzothiazol-2(3H)-ylidene)methyl]cyclohex-2-EN-1-ylidene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B13813179.png)
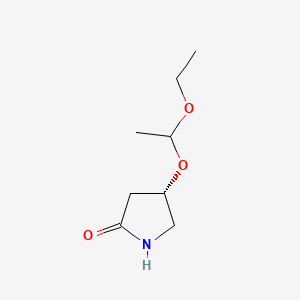
![1H-Pyrazole-1-aceticacid,3,5-dimethyl-4-nitro-,[[3-methoxy-4-[(4-methylbenzoyl)oxy]phenyl]methylene]hydrazide(9CI)](/img/structure/B13813195.png)
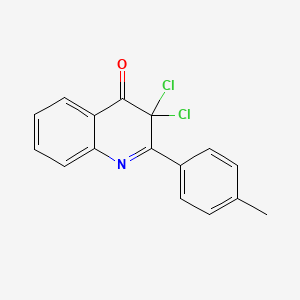

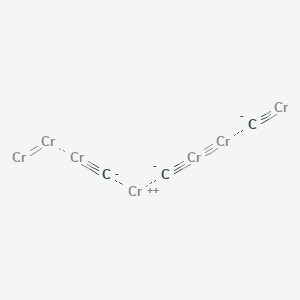
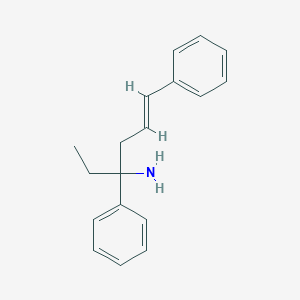
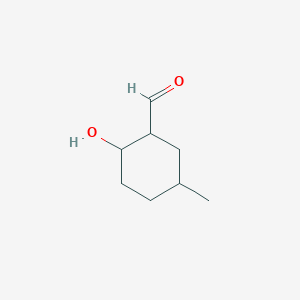
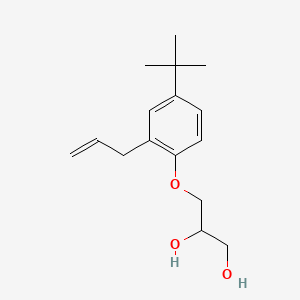
![1-Propanesulfonic acid, 3-[(5-amino-1H-benzimidazol-2-yl)thio]-, monosodium salt](/img/structure/B13813239.png)
![2-[(5,6-dimethyl-4-oxo-3H-thieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(4,5-dimethyl-1,3-thiazol-2-yl)acetamide](/img/structure/B13813241.png)
